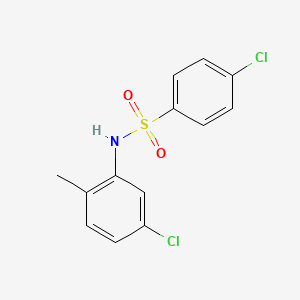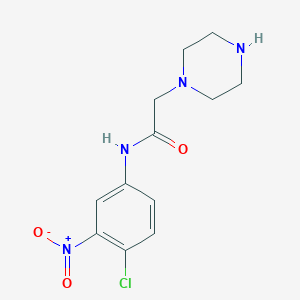![molecular formula C10H8ClN3O4S B5719966 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, leading to the formation of a stable adduct. This modification can affect the function of the protein, and this property has been used to study the function of different proteins.
Biochemical and Physiological Effects:
The covalent modification of cysteine residues in proteins by 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole can affect the function of the protein. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its ability to covalently modify cysteine residues in proteins. This property has been exploited to study the function of different proteins. However, one of the limitations of using this compound is its potential toxicity. This compound can react with other nucleophiles in the cell, leading to the modification of unintended targets.
Zukünftige Richtungen
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has significant potential for future research. One of the future directions could be the development of more selective compounds that can modify specific cysteine residues in proteins. Additionally, this compound's potential application as an anticancer agent could be further explored, and its toxicity profile could be improved.
Conclusion:
In conclusion, 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. The future directions for research on this compound include the development of more selective compounds and exploring its potential as an anticancer agent.
Synthesemethoden
The synthesis of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been reported using different methods. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds in anhydrous conditions, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been used in various scientific research studies. One of its primary applications is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. This compound is known to covalently modify cysteine residues in proteins, and this property has been exploited to study the function of different proteins.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-5-13(6-12-7)19(17,18)8-2-3-9(11)10(4-8)14(15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXLGALHLPYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)